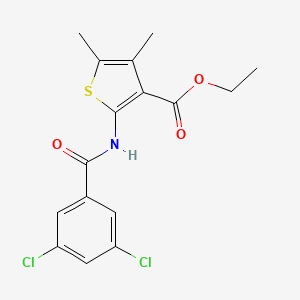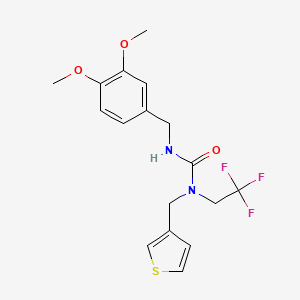
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one, also known as PTX-008, is a novel compound that has generated significant interest in the scientific community due to its potential therapeutic applications. PTX-008 belongs to the class of phthalazinone derivatives, which have been extensively studied for their various biological activities. In
Aplicaciones Científicas De Investigación
Corrosion Inhibition : A derivative, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, has been studied for its role as a corrosion inhibitor for mild steel in sulfuric acid medium. This compound exhibits excellent inhibitory properties, with efficiency exceeding 96.19% at specific concentrations and temperatures. The inhibition is believed to occur through the adsorption of oxadiazole molecules on the metal surface (Bouklah et al., 2006).
Crystal Structure Analysis : Novel compounds, including 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, have been synthesized and analyzed using crystal structure studies. These studies provide insights into the reactive sites of these molecules and their intermolecular hydrogen bonding, contributing to crystal packing (Kumara et al., 2017).
Antimicrobial Activity : Some 1,2,4-oxadiazole derivatives, like 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives, have been synthesized and identified for their antimicrobial activities (El-Hashash et al., 2012).
Antioxidant Activity : A series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives have been screened for their antioxidant activity. These compounds showed significant radical scavenging activity, indicating their potential as antioxidants (Mallesha et al., 2014).
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed promising nematocidal activity against Bursaphelenchus xylophilus, a significant agricultural pest. These compounds have been highlighted as potential lead compounds for the development of nematicides (Liu et al., 2022).
Photodynamic Therapy for Cancer Treatment : New zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, have been synthesized. These compounds have shown potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Anticancer Agents : New oxadiazoline-substituted naphthalenyl acetates have been synthesized and tested for their in vitro anticancer activity. Some derivatives exhibited significant activity against various cancer cell lines, indicating their potential as anticancer agents (Chaaban et al., 2014).
Synthesis of Phthalazinone Derivatives : Research has been conducted on the synthesis of new phthalazinone derivatives, which could have implications in various fields, including pharmacology and materials science (Mahmoud et al., 2012).
Propiedades
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-11-13-16(14-12-15)28-24(29)18-8-4-3-7-17(18)21(26-28)23-25-22(27-31-23)19-9-5-6-10-20(19)30-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUPNYGWIKGXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2684087.png)
![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2684089.png)
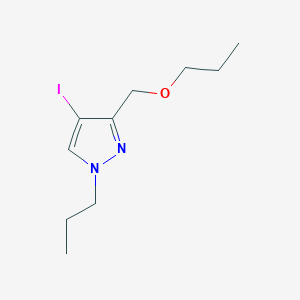
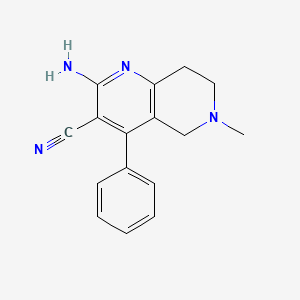
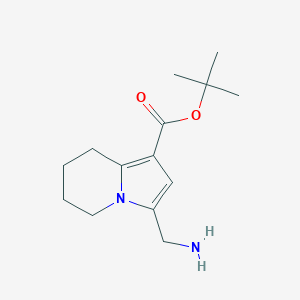
![1-(2-Chloro-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2684098.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2684099.png)
![3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684100.png)
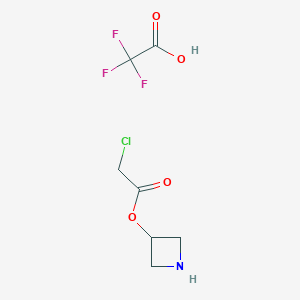
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine](/img/structure/B2684102.png)
